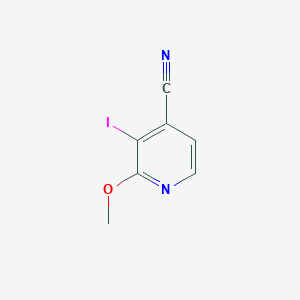

3-Iodo-2-methoxyisonicotinonitrile

描述

Significance within Pyridine (B92270) and Isonicotinonitrile Chemistry

The pyridine ring is a fundamental structural motif in a vast number of biologically active compounds and functional materials. lifechemicals.com The introduction of substituents onto this core structure allows for the fine-tuning of its physical, chemical, and biological properties. Isonicotinonitrile, or pyridine-4-carbonitrile, is a key derivative that serves as a precursor to a variety of important compounds.

The presence of an iodine atom at the 3-position of the pyridine ring in 3-Iodo-2-methoxyisonicotinonitrile is particularly significant. Halogenated pyridines are crucial intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in such transformations, making iodo-pyridines highly valuable substrates for the formation of new carbon-carbon and carbon-heteroatom bonds.

The methoxy (B1213986) group at the 2-position exerts a strong electronic influence on the pyridine ring. As an electron-donating group, it can affect the reactivity of the ring and the other substituents. Furthermore, the methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another point for functionalization.

The nitrile group at the 4-position is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amides, and amines. This versatility further enhances the utility of isonicotinonitrile derivatives as synthetic intermediates. The combination of these three functional groups on a single pyridine ring makes this compound a highly functionalized and potentially powerful tool in synthetic chemistry.

Importance as a Synthetic Building Block in Complex Molecule Construction

The strategic placement of the iodo, methoxy, and cyano groups on the pyridine core endows this compound with the characteristics of a versatile synthetic building block. lifechemicals.comnih.govrsc.orgrsc.orgresearchgate.net The reactivity of each functional group can, in principle, be addressed selectively to construct complex molecular architectures.

The iodine atom is arguably the most synthetically useful handle on the molecule. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Stille Coupling: Reaction with organostannanes.

These reactions allow for the introduction of a wide range of substituents at the 3-position of the pyridine ring, enabling the rapid assembly of diverse molecular libraries.

The methoxy group at the 2-position can also participate in synthetic transformations. For instance, it can be demethylated to a pyridone, which can then be further functionalized. Additionally, in some contexts, the methoxy group can be displaced by strong nucleophiles.

The nitrile group offers a plethora of synthetic possibilities. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This functional group transformation is a cornerstone of organic synthesis, allowing for the introduction of key pharmacophores.

Role as a Heterocyclic Scaffold for Advanced Applications

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and other biologically active molecules. The rigid framework of the pyridine ring in this compound, combined with its specific substitution pattern, makes it an attractive scaffold for the design of new therapeutic agents. The spatial arrangement of the functional groups can allow for specific interactions with biological targets such as enzymes and receptors.

The ability to selectively functionalize the iodo and nitrile groups allows for the exploration of chemical space around the pyridine core. This is a key strategy in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For example, the iodine atom can be replaced with a variety of aryl or alkyl groups via cross-coupling reactions to probe hydrophobic pockets in a protein's active site. The nitrile group can be converted to an amide or a carboxylic acid to introduce hydrogen bonding capabilities.

Beyond medicinal chemistry, the unique electronic properties of substituted pyridines suggest potential applications in materials science. The ability to introduce different functional groups through the iodo and nitrile moieties could be used to tune the optical and electronic properties of the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs), sensors, or as a ligand in catalysis.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₇H₅IN₂O |

| Molecular Weight | 260.04 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Spectroscopic Data for a Representative Substituted Pyridine (3-Iodo-2-methoxypyridine)

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The methoxy protons would appear as a singlet around 4.0 ppm. |

| ¹³C NMR | Aromatic carbons appear in the range of 110-160 ppm. The methoxy carbon would appear around 55-60 ppm. |

| IR Spectroscopy | C=N stretching of the nitrile group would be observed around 2220-2240 cm⁻¹. C-O stretching of the methoxy group would be in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be above 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Isotopic pattern for iodine would be characteristic. |

Structure

3D Structure

属性

IUPAC Name |

3-iodo-2-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOLCZUNZRIELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474393 | |

| Record name | 3-Iodo-2-methoxyisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908279-57-2 | |

| Record name | 3-Iodo-2-methoxy-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908279-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2-methoxyisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Detailed Reaction Pathways of Synthesis

While a specific, documented synthesis for 3-Iodo-2-methoxyisonicotinonitrile is not extensively reported, a plausible multi-step pathway can be constructed based on established organic chemistry principles for pyridine (B92270) functionalization. A likely synthetic strategy would commence with a more readily available substituted pyridine, such as 2-methoxypyridine or a pyridine N-oxide derivative, followed by sequential introduction of the iodo and cyano groups.

One potential route begins with 2-methoxypyridine. The challenge lies in the regioselective introduction of the iodo and cyano groups at the C3 and C4 positions, respectively. The electronic properties of 2-methoxypyridine favor electrophilic substitution at the 3- and 5-positions.

A more versatile approach involves starting with a pyridine N-oxide. The N-oxide group activates the pyridine ring for both nucleophilic and electrophilic substitutions and can direct functionalization to the C2 and C4 positions. wikipedia.org

A plausible synthetic pathway could be:

Oxidation: Pyridine is oxidized to pyridine-N-oxide using an oxidizing agent like peracetic acid or urea-hydrogen peroxide. orgsyn.orgorganic-chemistry.org

Cyanation: The pyridine-N-oxide can be cyanated at the 4-position. This is often achieved using reagents like trimethylsilyl cyanide (TMSCN) in the presence of a chloroformate or other activating agents. This step would yield 4-cyano pyridine N-oxide.

Methoxylation/Iodination Sequence: Functionalizing the C2 and C3 positions would likely follow. Treatment of the N-oxide with phosphorus oxychloride can introduce a chlorine atom at the 2-position, which can then be displaced by a methoxide group via nucleophilic aromatic substitution (SNAr). wikipedia.org Subsequent iodination at the C3 position could be achieved using an electrophilic iodinating agent. The order of these steps would be critical to manage regioselectivity. For instance, iodination of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide has been shown to proceed with acetyl chloride treatment. arkat-usa.org

Deoxygenation: The final step would involve the removal of the N-oxide group, typically with a reducing agent like phosphorus trichloride or zinc dust, to yield the final product. wikipedia.org

Another strategy could involve the nucleophilic aromatic substitution on a pre-functionalized pyridine ring. For example, starting with a di-halogenated pyridine, such as 2,3-dichloropyridine, one could sequentially substitute the halogens with methoxy (B1213986) and iodo groups, followed by the introduction of the nitrile functionality. The reactivity order in SNAr reactions on pyridinium ions has been shown to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, highlighting the complexity of predicting outcomes in multifunctional systems. nih.gov

Table 1: Plausible Synthetic Steps for this compound

| Step | Transformation | Typical Reagents | Key Principle |

|---|---|---|---|

| 1 | Pyridine → Pyridine-N-oxide | H₂O₂, Acetic Acid | Oxidation of the ring nitrogen. orgsyn.org |

| 2 | Pyridine-N-oxide → 4-Chloropyridine-N-oxide | POCl₃ | Electrophilic activation by N-oxide. wikipedia.org |

| 3 | 4-Chloropyridine-N-oxide → 4-Isonicotinonitrile-N-oxide | NaCN or KCN | Nucleophilic Aromatic Substitution. |

| 4 | 4-Isonicotinonitrile-N-oxide → 2-Chloro-isonicotinonitrile-N-oxide | POCl₃ | Functionalization at C2 position. |

| 5 | 2-Chloro-isonicotinonitrile-N-oxide → 2-Methoxyisonicotinonitrile-N-oxide | NaOMe | Nucleophilic displacement of chloride. nih.gov |

| 6 | 2-Methoxyisonicotinonitrile-N-oxide → this compound-N-oxide | I₂, AgNO₃ | Electrophilic iodination. nih.gov |

| 7 | This compound-N-oxide → this compound | PCl₃ or Zn dust | Deoxygenation of the N-oxide. wikipedia.org |

Intermediates and Transition States in Isonicotinonitrile Formation

The formation of the isonicotinonitrile functional group and the construction of the substituted pyridine ring involve several key intermediates and transition states.

In nucleophilic aromatic substitution (SNAr) reactions, which are crucial for introducing substituents like the methoxy group, the reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. For a substrate like 4-chloropyridine, the attack of a nucleophile (e.g., methoxide) at the C4 position breaks the aromaticity and forms a resonance-stabilized anionic intermediate. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. vaia.comstackexchange.com This stabilization is why nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring. stackexchange.com The subsequent loss of the leaving group (e.g., chloride) is typically fast and restores the aromaticity of the ring. Computational studies on N-methylpyridinium substrates have shown that the mechanism can be complex, sometimes involving rate-determining deprotonation of an initial addition intermediate. nih.gov

The transition state for the SNAr reaction resembles the Meisenheimer intermediate. Its energy determines the reaction rate. Factors influencing the transition state energy include the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring. For this compound, the electron-withdrawing nitrile group at C4 would further stabilize the negative charge in the Meisenheimer intermediate formed during the substitution at the C2 position, thereby facilitating the reaction.

Photochemical Reactivity and Mechanisms of Iodinated Pyridines

Iodinated aromatic and heteroaromatic compounds, including iodinated pyridines, exhibit significant photochemical reactivity. The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light. This process generates a pyridyl radical and an iodine atom. nih.gov

For this compound, UV irradiation would likely lead to the following primary photochemical event:

C₅H₃(OCH₃)(CN)I + hν → •C₅H₃(OCH₃)(CN) + •I

The resulting 2-methoxy-4-cyanopyridin-3-yl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species present in the medium. The iodine atoms typically combine to form molecular iodine (I₂). acs.org

This photochemical generation of pyridyl radicals is a powerful tool in synthesis, enabling C-H functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions. The specific outcome of the photochemical reaction of this compound would depend on the reaction conditions, including the wavelength of light and the nature of the solvent and any trapping agents present.

Computational Chemistry for Mechanistic Elucidation

Computational chemistry provides invaluable insights into reaction mechanisms that are often difficult to obtain through experimental methods alone. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) can be used to model the energetics and dynamics of the reactions involving this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method for calculating the electronic structure of molecules. It is widely used to investigate reaction mechanisms by determining the geometries and energies of reactants, products, intermediates, and transition states. unjani.ac.id

For the synthesis of this compound, DFT calculations could be employed to:

Evaluate Reaction Barriers: Calculate the activation energies for different proposed synthetic steps to predict the most feasible reaction pathway. For example, DFT could compare the energy barriers for iodination at different positions on the 2-methoxy-4-cyanopyridine ring, thus predicting the regioselectivity.

Characterize Intermediates: Determine the structure and stability of transient species like Meisenheimer complexes or radical intermediates.

Analyze Substituent Effects: Quantify how the methoxy, iodo, and nitrile groups influence the electron distribution and reactivity of the pyridine ring. Studies on nitro-substituted pyridines have used DFT to explore thermodynamic stabilities and bond dissociation energies. nih.gov

DFT calculations on halo-substituted pyridines have been performed using functionals like B3LYP with basis sets such as 6-31+G* to determine electron affinities and potential energy curves for bond dissociation. mostwiedzy.pl Similar approaches could provide a detailed understanding of the C-I bond cleavage in this compound.

Table 2: Representative DFT Parameters for Studying Pyridine Systems

| Parameter | Typical Selection | Purpose |

|---|---|---|

| Functional | B3LYP, ωB97X-D, M06-2X | Approximates the exchange-correlation energy. Choice depends on the system and property of interest (e.g., thermochemistry, non-covalent interactions). rsc.orgrsc.org |

| Basis Set | 6-31G(d), 6-311++G(d,p), aug-cc-pVTZ | Describes the atomic orbitals. Larger basis sets with polarization and diffuse functions provide higher accuracy. mostwiedzy.pl |

| Solvation Model | PCM, SMD | Accounts for the effect of the solvent on the reaction energetics. |

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. researchgate.net MEDT analyzes the electron density along the reaction pathway using tools like the Electron Localization Function (ELF) to understand how and when bonds are formed and broken.

In the context of this compound, MEDT could be applied to:

Analyze Nucleophilic Attack: Study the flow of electron density during the formation of the Meisenheimer complex in SNAr reactions. MEDT has been used to show that electrophilic aromatic substitution on pyridine derivatives proceeds via a stepwise polar mechanism. rsc.org

Characterize Bond Formation: The topological analysis of the ELF can pinpoint the exact moment of C-C or C-N bond formation, revealing whether a reaction is concerted or stepwise and the degree of asynchronicity. This has been applied to understand regioselectivity in reactions like the Chichibabin amination of pyridine. researchgate.net

This theory provides a powerful, intuitive picture of bond-forming and bond-breaking processes based on the observable electron density.

While DFT and MEDT are excellent for mapping static potential energy surfaces, Molecular Dynamics (MD) simulations are used to study the time-evolution of a molecular system. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can model dynamic processes like conformational changes, solvent effects, and the initial moments of a chemical reaction.

For this compound, MD simulations could be employed to:

Simulate Photochemical Dynamics: Non-adiabatic or reactive force field (ReaxFF) MD simulations can model the events immediately following light absorption, such as the C-I bond cleavage and the subsequent behavior of the resulting radical pair in the solvent cage. researchgate.netuci.edu ReaxFF MD has been used to investigate the pyrolysis and combustion mechanisms of pyridine, tracking the formation of intermediates and products over time. researchgate.netucl.ac.uk

Study Solvation and Conformation: Classical MD simulations can be used to understand how the molecule interacts with different solvents and to explore its accessible conformations, which can influence its reactivity.

Model Complex Interactions: In a biological context, MD simulations could predict how the molecule binds to a target protein, providing insights into its potential as a therapeutic agent. bohrium.com

These computational techniques, from the static picture of DFT to the dynamic view of MD, provide a comprehensive toolkit for the mechanistic investigation of complex molecules like this compound.

Derivatization and Structural Modification Studies

Exploration of Functional Group Tolerance and Reactivity

The primary locus of reactivity on the 3-Iodo-2-methoxyisonicotinonitrile scaffold is the carbon-iodine bond at the C3 position. This bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Studies on analogous 3-iodopyridine (B74083) systems demonstrate excellent tolerance for the methoxy (B1213986) and cyano functional groups under typical cross-coupling conditions. The methoxy group is generally stable and does not interfere with the catalytic cycle. The nitrile group, being a meta-director and electron-withdrawing, activates the C-I bond towards oxidative addition to the palladium(0) catalyst, often facilitating the reaction.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is widely used to introduce new aryl or heteroaryl substituents at the C3 position. The reaction of this compound with various boronic acids or esters proceeds efficiently in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base. The reaction tolerates a wide array of functional groups on the coupling partner.

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed. This reaction, catalyzed by both palladium and a copper(I) co-catalyst, couples the iodopyridine with terminal alkynes. chemrxiv.orgmedchemexpress.comyoutube.com This method is crucial for synthesizing precursors to more complex, rigid heterocyclic structures.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines at the C3 position. The choice of phosphine (B1218219) ligand is critical to achieving high yields and functional group compatibility.

Heck Coupling: The introduction of alkenyl groups can be achieved via the Heck reaction, though it is sometimes less facile with electron-deficient pyridines compared to other aryl halides.

The reactivity of the nitrile group itself is also a key consideration. While generally stable under palladium catalysis, it can undergo hydrolysis to a carboxylic acid or amide under strongly acidic or basic conditions, or be reduced to an aminomethyl group. libretexts.orgpressbooks.pub The methoxy group at C2 can potentially be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal the corresponding 2-pyridone, or be displaced via nucleophilic aromatic substitution, although the latter is less common than reactions at the C4 position in pyridines.

A summary of expected reactivities is presented in the table below.

| Functional Group | Position | Expected Reactivity & Tolerance |

| Iodo | C3 | Highly reactive in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, etc.). |

| Methoxy | C2 | Generally stable to cross-coupling conditions. Can be cleaved by strong Lewis acids. Potential for nucleophilic displacement. |

| Nitrile | C4 | Generally tolerant of cross-coupling. Can be hydrolyzed to an amide/acid or reduced to an amine under specific conditions. |

Regioselective Functionalization of the Pyridine (B92270) Core

Regioselectivity is a paramount concern in the functionalization of polysubstituted heterocycles. For this compound, the functionalization is overwhelmingly directed by the inherent reactivity of the pre-installed groups.

The primary and most predictable regioselective reaction is the substitution at the C3 position via cross-coupling, displacing the iodide. The high reactivity difference between the C-I bond and the C-H bonds of the pyridine ring ensures that these reactions occur exclusively at the intended site under standard conditions.

Further functionalization requires consideration of the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and resistant to EAS. The combined deactivating effect of the nitrile and the pyridine nitrogen makes electrophilic attack on the C-H bonds highly unlikely.

Nucleophilic Aromatic Substitution (SNAr): The methoxy group at C2 could potentially be a target for SNAr, particularly if activated by a strongly electron-withdrawing group. However, in pyridine systems, SNAr reactions are most favorable at the C2 and C4 positions due to the ability to delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen. libretexts.orgbeilstein-journals.org Given the presence of the methoxy group at C2, a strong nucleophile might displace it, but this would likely require more forcing conditions than the C3-iodo coupling.

Functionalization via Lithiation: Directed ortho-metalation is a powerful tool, but in this case, the most acidic proton would likely be adjacent to the cyano group at C5. However, competitive reactions and the complexity of the substituted system make this a challenging approach.

Recent methodologies involving the temporary dearomatization of pyridines into Zincke imine intermediates have enabled novel C3-selective functionalizations, such as halogenation and amination, on the pyridine C-H bonds themselves. chemrxiv.orgchemrxiv.orgnih.gov Applying such a strategy could potentially allow for modification of the C5-H bond, representing an advanced, non-traditional approach to regioselective functionalization of this scaffold.

Synthesis of Novel Heterocyclic Scaffolds Incorporating the this compound Moiety

The nitrile group is a versatile functional handle for constructing fused heterocyclic rings. Its ability to participate in cyclization reactions with adjacent or introduced functionalities opens pathways to a variety of novel scaffolds.

One common strategy involves the derivatization of the C3-iodo position with a group capable of reacting with the C4-nitrile. For example, a Buchwald-Hartwig amination could introduce a primary amine at C3. This resulting 3-amino-2-methoxyisonicotinonitrile is a valuable intermediate. The vicinal amino and cyano groups can then undergo intramolecular cyclization with various one-carbon reagents (e.g., formic acid, triethyl orthoformate, cyanogen (B1215507) bromide) to form fused pyrimidine (B1678525) rings , such as pyrido[3,4-d]pyrimidines.

Another approach involves the reaction of the nitrile group with a nucleophile to form an intermediate that subsequently cyclizes. For instance, reaction with hydrazine (B178648) can convert the nitrile to a hydrazide or amidine, which can then be used to build fused pyrazole (B372694) or triazole rings. google.comresearchgate.net

The table below outlines potential cyclization strategies starting from derivatives of the title compound.

| C3-Substituent | Reagent for Cyclization | Resulting Fused Scaffold |

| -NH₂ | Formic Acid / Orthoformates | Pyrido[3,4-d]pyrimidinone |

| -NH₂ | Thiourea / Isothiocyanates | Pyrido[3,4-d]pyrimidine-thione |

| -NHNH₂ | Acetic Anhydride | Pyrazolo[3,4-d]pyridine |

| -C≡C-R | Sodium Azide (NaN₃) | Tetrazolo-fused pyridines (via click chemistry on the alkyne) |

| -OH (from -OMe cleavage) | α-haloketones | Furo[3,4-c]pyridines |

These strategies enable the transformation of the simple pyridine core into more complex, three-dimensional structures, which is highly desirable for exploring new areas of chemical space in drug discovery.

Development of Libraries for Biological Screening

The utility of this compound as a scaffold is fully realized in its application for constructing compound libraries for biological screening. Its capacity for reliable, high-throughput derivatization via palladium-catalyzed couplings makes it an ideal starting point for lead-oriented synthesis. nih.gov

A typical library synthesis strategy would involve parallel reactions where the core scaffold is reacted with a diverse set of building blocks. For example, a library of Suzuki-Miyaura coupling partners (boronic acids) or Sonogashira partners (terminal alkynes) can be used to rapidly generate a large number of distinct C3-functionalized analogs.

While specific patent literature detailing a library based exclusively on this compound is not prevalent, the approach is widely documented for analogous halo-pyridines and other halo-heterocycles. pressbooks.pubgoogle.com In such programs, a core intermediate is synthesized on a large scale, and then distributed into an array of small-scale, parallel reactions.

An example of a potential library design is shown below, illustrating how diverse chemical space can be explored from a single, versatile core.

| Library Series | Reaction Type | R¹ Group Source (Examples) | Resulting Structure |

| Aryl Derivatives | Suzuki Coupling | Phenylboronic acid, 4-Fluorophenylboronic acid, 3-Thienylboronic acid | |

| Alkynyl Derivatives | Sonogashira Coupling | Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene | |

| Amino Derivatives | Buchwald-Hartwig | Morpholine, Piperazine, Aniline | |

| Fused Systems | Intramolecular Cyclization | (From C3-amino precursor) + Formamidine |

(Note: Generic structures are described as specific images cannot be generated)

These libraries, once synthesized and purified, are then subjected to high-throughput screening (HTS) against various biological targets, such as enzymes or receptors, to identify initial "hit" compounds. The modular nature of the synthesis allows for rapid follow-up chemistry (hit-to-lead optimization) by exploring variations around the initial active compounds.

Applications in Advanced Chemical and Biological Research

Pharmaceutical and Medicinal Chemistry

The versatility of 3-Iodo-2-methoxyisonicotinonitrile has been particularly exploited in the field of pharmaceutical and medicinal chemistry, where it serves as a crucial starting material and intermediate in the discovery and development of new therapeutic agents.

Role as a Key Pharmaceutical Intermediate

Lead Compound Identification and Optimization in Drug Discovery

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure/activity relationships that require modification to improve potency, selectivity, or pharmacokinetic parameters. The process of modifying a lead compound to improve its properties is known as lead optimization.

The this compound scaffold can be utilized in the initial screening for lead compounds. More significantly, its reactive nature makes it an ideal candidate for lead optimization. Through systematic modification of the pyridine (B92270) core by leveraging the reactivity of the iodo group, medicinal chemists can rapidly generate a library of analogues. This allows for the exploration of the structure-activity relationship (SAR), which is crucial for identifying compounds with enhanced therapeutic potential.

Interactive Table: Potential Modifications of this compound for Lead Optimization

| Functional Group | Position | Potential Modifications | Desired Outcome |

| Iodo | 3 | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig couplings | Introduction of diverse substituents to probe binding pockets and improve potency/selectivity. |

| Methoxy (B1213986) | 2 | Demethylation followed by etherification or esterification | Altering solubility, metabolic stability, and hydrogen bonding capacity. |

| Nitrile | 4 | Hydrolysis to carboxylic acid or amide, reduction to amine | Introducing new functional groups for interaction with biological targets. |

Development of Enzyme Inhibitors and Modulators

Enzymes are crucial protein targets in drug discovery. The development of small molecules that can inhibit or modulate the activity of specific enzymes is a major focus of pharmaceutical research. The structural framework derived from this compound can be elaborated to design potent and selective enzyme inhibitors. For instance, the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that can interact with the active site of an enzyme. The ability to introduce a wide variety of substituents at the 3-position allows for the fine-tuning of the molecule's shape and electronic properties to achieve optimal binding to the target enzyme.

Synthesis of Bioactive Heterocyclic Derivatives with Therapeutic Potential

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. The pyridine ring of this compound is a key heterocyclic scaffold. This compound serves as a precursor for the synthesis of more complex, fused heterocyclic systems. For example, the nitrile and iodo groups can participate in cyclization reactions to form bicyclic or tricyclic ring systems, which are often found in biologically active molecules. These derivatives have shown potential in a variety of therapeutic areas, although specific, publicly disclosed examples originating directly from this compound are limited.

Contribution to Receptor Antagonist Development

Receptors are another major class of drug targets. Receptor antagonists are drugs that block or dampen a biological response by binding to and blocking a receptor rather than activating it like an agonist. The development of selective receptor antagonists is a key strategy for treating a wide range of diseases. The versatile chemistry of this compound allows for its incorporation into molecular structures designed to bind selectively to specific receptors. By strategically introducing different functional groups, medicinal chemists can tailor the properties of the resulting molecules to achieve high affinity and selectivity for the target receptor, leading to the development of novel receptor antagonists.

Biochemical Research and Chemical Biology Probes

Beyond its applications in drug development, this compound and its derivatives have potential uses as tools in biochemical research and chemical biology. A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway.

The reactivity of the iodo group in this compound makes it suitable for the development of chemical probes. For instance, it can be used to introduce reporter tags, such as fluorescent dyes or affinity labels, onto a molecule. These tagged molecules can then be used to visualize and track the localization and interactions of their biological targets within cells or tissues. While the direct application of this compound as a chemical probe is not widely documented, its chemical properties make it a promising scaffold for the design and synthesis of such research tools.

Investigation of Cellular Signaling Pathways

While direct studies detailing the comprehensive impact of this compound on a wide array of cellular signaling pathways are not extensively documented in publicly available literature, its role as a key chemical intermediate suggests its use in the synthesis of more complex molecules designed to modulate specific signaling cascades. The reactivity of the iodo group allows for its use in cross-coupling reactions, enabling the attachment of various moieties that can interact with biological targets within cellular pathways. The nitrile and methoxy groups also offer sites for further chemical modification, providing a versatile platform for creating libraries of compounds for screening and pathway analysis.

Studies in Protein Kinase Inhibition

Use in the Development of Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. The development of effective chemical probes requires a scaffold that can be readily modified to optimize binding affinity, selectivity, and other properties. This compound serves as a valuable starting material for the synthesis of such probes. Its functional groups allow for the attachment of reporter tags, such as fluorescent dyes or biotin, which are necessary for visualizing and isolating the biological targets of the probe. The ability to systematically modify the core structure enables the generation of control compounds, which are crucial for validating the specificity of the chemical probe.

Materials Science and Advanced Functional Materials

The unique electronic and structural properties of this compound also make it a compound of interest in the field of materials science. Its potential contributions range from the development of novel materials with tailored properties to applications in advanced electronic and optical devices.

Contribution to Novel Material Development with Tunable Properties

The development of new materials with precisely controlled, or "tunable," properties is a cornerstone of modern materials science. The reactivity of this compound, particularly the carbon-iodine bond, allows it to be incorporated as a building block into larger molecular architectures. Through reactions such as Sonogashira, Suzuki, or Stille coupling, the pyridine core can be integrated into conjugated systems. The electronic properties of the resulting materials, such as their absorption and emission spectra, can be fine-tuned by altering the substituents on the pyridine ring and the nature of the coupled moieties.

Applications in Electronic and Optical Materials

Several chemical suppliers categorize this compound under product listings for electronic and optical materials, suggesting its utility as a precursor or intermediate in the synthesis of functional materials for these applications. The electron-withdrawing nature of the nitrile group and the pyridine ring can influence the electron-accepting properties of materials derived from this compound. This is a desirable characteristic for components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the methoxy group can also impact the solubility and processing of these materials.

Agrochemical Research

This compound serves as a crucial intermediate in the synthesis of various agrochemicals. Its unique structure, featuring an iodine atom, a methoxy group, and a nitrile function on a pyridine ring, allows for diverse chemical modifications, leading to the development of novel active ingredients for crop protection.

Development of Crop Protection Agents

The strategic placement of functional groups on the this compound molecule makes it a valuable scaffold for creating new pesticides. The pyridine core is a common feature in many successful agrochemicals. semanticscholar.org The introduction of a trifluoromethyl (CF3) group, for instance, is a widely used strategy in the design of modern agrochemicals, and intermediates like this compound can be pivotal in the synthetic pathways leading to such compounds. semanticscholar.org

Research in this area focuses on the synthesis of derivatives that exhibit herbicidal, fungicidal, or insecticidal properties. The development of trifluoromethylpyridine (TFMP) derivatives, for example, has led to the introduction of over 20 new agrochemicals to the market since the first one, Fluazifop-butyl, was launched. semanticscholar.org These compounds often feature the trifluoromethyl group at various positions on the pyridine ring, and the synthesis of these molecules can involve intermediates that are structurally related to this compound.

Enhancement of Agricultural Productivity via Chemical Intermediates

The role of this compound as a chemical intermediate extends to the production of compounds that enhance agricultural productivity not only by controlling pests but also by influencing plant growth and health. The development of efficient and cost-effective synthetic routes to complex agrochemicals is a key factor in their widespread adoption.

The versatility of intermediates like this compound allows for the creation of a diverse library of compounds that can be screened for desirable agricultural traits. The synthesis of many commercial agrochemicals relies on the availability of key building blocks, and the chemical industry is continuously exploring new methods to produce these intermediates. For instance, the synthesis of trifluoromethylpyridines, a key component in many modern pesticides, often starts from more basic picoline derivatives which undergo several transformation steps. semanticscholar.org

The following table provides examples of agrochemicals containing the trifluoromethylpyridine moiety, illustrating the importance of pyridine-based intermediates in this field.

| Agrochemical | Type | Year of Introduction |

| Dithiopyr | Herbicide | 1990 |

| Flazasulfuron | Herbicide | 1989 |

| Picoxystrobin | Fungicide | 2001 |

| Thiazopyr | Herbicide | 1997 |

| Flupyrsulfuron | Herbicide | 1997 |

| Flonicamid | Insecticide | 2003 |

| Pyridalyl | Insecticide | 2004 |

| Fluopicolide | Fungicide | 2006 |

| Bicyclopyrone | Herbicide | 2015 |

| Pyroxsulam | Herbicide | 2007 |

| Fluopyram | Fungicide | 2012 |

| Sulfoxaflor | Insecticide | 2012 |

| Fluazaindolizine | Nematicide | N/A |

| Fluopimomide | Fungicide | 2018 |

| Acynonapyr | Insecticide | 2020 |

| Cyclobutrifluram | Nematicide | N/A |

Structure Activity Relationship Sar Studies

Elucidation of Molecular Features Influencing Biological Activity

The biological activity of 3-Iodo-2-methoxyisonicotinonitrile is likely dictated by the interplay of its three key substituents on the isonicotinonitrile scaffold: the iodo group at the 3-position, the methoxy (B1213986) group at the 2-position, and the nitrile group at the 4-position.

The methoxy group at the 2-position introduces a potential hydrogen bond acceptor and can influence the electronic properties of the pyridine (B92270) ring. Its size and rotational flexibility can affect the molecule's conformation and how it fits into a biological target.

The nitrile group at the 4-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. This group can play a crucial role in binding to target proteins and is a common feature in many biologically active molecules.

| Feature | Position | Potential Influence on Biological Activity |

| Iodo Group | 3 | Halogen bonding, lipophilicity, steric bulk |

| Methoxy Group | 2 | Hydrogen bond acceptor, electronic effects, conformational influence |

| Nitrile Group | 4 | Electron-withdrawing properties, hydrogen bond acceptor, key binding interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models for substituted isonicotinonitriles would likely focus on descriptors that quantify the electronic, steric, and hydrophobic properties of the substituents. For this compound, relevant descriptors would include:

Electronic Descriptors: Hammett constants (σ) for the iodo and methoxy groups to describe their electron-donating or -withdrawing effects on the pyridine ring.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to model the bulk of the substituents.

A hypothetical QSAR equation might take the form of:

Biological Activity = c1(σ) + c2(MR) + c3(logP) + constant

This model could be used to predict the activity of novel analogs by modifying the substituents at the 2 and 3 positions.

Conformational Analysis and Its Impact on Activity

The conformation of this compound, particularly the orientation of the methoxy group relative to the pyridine ring, could significantly impact its biological activity. Rotation around the C2-O bond can lead to different conformers, one of which may be the "bioactive conformation" that preferentially binds to the target.

Studies on similar 2-alkoxypyridine derivatives suggest that the preferred conformation is often planar or near-planar to maximize electronic conjugation with the ring. The presence of the bulky iodo group at the adjacent 3-position could introduce steric hindrance, potentially influencing the rotational barrier of the methoxy group and favoring a specific conformation. Computational studies, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformers and their relative populations, providing insight into the likely bioactive shape of the molecule.

Stereochemical Considerations in SAR

For this compound itself, there are no chiral centers, and therefore, no stereoisomers. However, if modifications to the core structure were to introduce chirality, for instance, by replacing the methoxy group with a larger, chiral alkoxy group, then stereochemistry would become a critical factor in the SAR.

In such hypothetical chiral analogs, the different enantiomers or diastereomers would likely exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. The spatial arrangement of the substituents would determine the precise fit and binding affinity to the target, leading to variations in potency and efficacy.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of molecular structures. By probing the interaction of molecules with electromagnetic radiation, chemists can deduce detailed information about atomic connectivity, functional groups, and the electronic environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 2-(3-chloro-4-fluorophenyl)isonicotinonitrile, characteristic signals for the pyridine (B92270) ring protons are observed. For 3-Iodo-2-methoxyisonicotinonitrile, one would anticipate distinct resonances for the two aromatic protons on the pyridine ring and a singlet for the methoxy (B1213986) group protons. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing cyano group and the electron-donating methoxy group, as well as the deshielding effect of the iodine atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the seven carbon atoms. The carbon atom attached to the iodine would exhibit a characteristic low-field chemical shift. The nitrile carbon and the carbons of the pyridine ring would also show signals in the expected aromatic and nitrile regions, respectively. The methoxy carbon would appear as a singlet in the upfield region.

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range couplings between protons and carbons, helping to piece together the complete molecular puzzle.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration. Additionally, C-H stretching vibrations from the aromatic ring and the methoxy group, C=C and C=N stretching vibrations within the pyridine ring, and C-O stretching of the methyoxy group would be observed. The C-I stretching vibration would appear in the fingerprint region at lower wavenumbers.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| C≡N (Nitrile) | 2240 - 2260 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 |

| C-O (Ether) | 1000 - 1300 |

| C-I (Iodoalkane) | 500 - 600 |

This table presents generalized expected absorption ranges and may vary for the specific molecule.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorptions in the UV region. The presence of substituents such as the iodo, methoxy, and cyano groups would influence the position and intensity of these absorption bands.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. researchgate.net For this compound (C₇H₅IN₂O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (260.03 g/mol ). acs.org The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. This technique would be used to confirm the molecular formula of this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment of organic compounds. A specific HPLC method would be developed for this compound, likely using a reversed-phase column and a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water. The purity of the compound would be determined by the relative area of its peak in the chromatogram. Commercial suppliers often indicate a purity of 95% for this compound. acs.org

Column chromatography is a fundamental technique for the purification of compounds in a research setting. For the isolation of this compound, a silica (B1680970) gel column would likely be employed with an appropriate solvent system (eluent) to separate the desired product from any unreacted starting materials or byproducts.

Crystallographic Studies (X-ray Diffraction) for Solid-State Structure

Future Directions and Emerging Research Avenues

Development of Chemoenzymatic and Biocatalytic Syntheses

The pursuit of greener and more efficient synthetic methods is a paramount goal in modern chemistry. For a molecule like 3-Iodo-2-methoxyisonicotinonitrile, the development of chemoenzymatic and biocatalytic routes represents a significant step forward.

Current research highlights the potential of using whole-cell biocatalysts for the synthesis of pyridine (B92270) derivatives. For instance, engineered microbial cells have been used to produce 2,6-bis(hydroxymethyl)pyridine from lignin, a renewable biomass source. ukri.org This approach could be adapted to produce functionalized pyridine intermediates, which could then be chemically converted to this compound. Research into the enzymes responsible for pyridine ring formation, such as those found in Rhodococcus jostii RHA1, could pave the way for direct biocatalytic synthesis of substituted pyridines. ukri.org

Furthermore, chemoenzymatic strategies, which combine enzymatic and traditional chemical steps, offer a powerful approach. A key step could involve the enzymatic dearomatization of a pyridine precursor, followed by chemical modifications. acs.org Lipases are another class of enzymes that have been successfully employed in the chemoenzymatic synthesis of complex molecules, such as the enantioselective acetylation in the synthesis of tetrahydropyran (B127337) derivatives. nih.gov Such enzymes could potentially be used for the selective modification of precursors to this compound. The combination of biocatalytic C=C bond reduction with chemical transformations has also proven effective for producing aryloxyalkanoic herbicides, a strategy that could be explored for the synthesis of analogs of the target compound. researchgate.net

A summary of potential biocatalytic approaches is presented in the table below:

| Biocatalytic Approach | Potential Application to this compound Synthesis | Key Advantages |

| Whole-cell Biotransformation | Conversion of renewable feedstocks into functionalized pyridine precursors. | Sustainable, reduced reliance on petrochemicals. |

| Enzymatic Dearomatization | Creation of chiral intermediates from pyridine precursors for asymmetric synthesis. | High stereoselectivity, access to novel structures. |

| Lipase-catalyzed Reactions | Enantioselective modification of precursor molecules. | High enantioselectivity, mild reaction conditions. |

| Ene-reductase Bioreduction | Asymmetric reduction of C=C bonds in precursors. | Stereocontrolled synthesis of saturated analogs. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These powerful computational tools can accelerate the discovery of new reactions and the design of novel drug candidates.

For this compound, ML models could be developed to predict the outcomes of various chemical reactions. By training algorithms on datasets of similar iodinated and methoxy-substituted pyridines, it would be possible to forecast reaction yields, identify optimal reaction conditions, and even predict the regioselectivity of functionalization reactions. nih.govchemrxiv.org This predictive power would significantly reduce the experimental effort required to explore the chemical space around this scaffold. ML approaches have already shown promise in predicting the reactivity of hypervalent iodine compounds, which could be relevant for understanding the transformations of the iodo-group in the target molecule. researchgate.net

In the realm of drug design, generative AI models can design novel molecules with desired properties. Starting from the this compound scaffold, AI algorithms could generate virtual libraries of derivatives and predict their binding affinity to specific biological targets, as well as their pharmacokinetic properties. youtube.com This in silico screening can prioritize the synthesis of the most promising candidates, dramatically speeding up the hit-to-lead optimization process in drug discovery.

Exploration of Novel Reactivities and Transformational Pathways

The unique combination of functional groups in this compound opens up a vast landscape for exploring novel chemical reactions and transformations.

The iodine atom is a particularly versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. mdpi.com Research into sequential and iterative cross-coupling reactions on multi-halogenated pyridines could be extended to this compound, allowing for the controlled, stepwise introduction of different substituents. nih.gov

Photocatalysis represents another exciting frontier. Visible-light-driven methods have been developed for the functionalization of pyridines via pyridinyl radicals, offering new ways to introduce alkyl and other functional groups. researchgate.netrecercat.catnih.gov These mild, transition-metal-free conditions could be applied to this compound to access previously inaccessible derivatives. The photocatalytic difunctionalization of alkenes to simultaneously introduce a pyridine moiety and another functional group is also a promising strategy. eurekalert.org

The reactivity of the pyridine ring itself can be harnessed. For instance, the remodeling of indole (B1671886) and benzofuran (B130515) skeletons has been used to synthesize highly substituted pyridines, a strategy that could inspire novel synthetic routes to complex derivatives of this compound. nih.gov

Applications in Unexplored Biological Systems and Disease States

While the biological activity of many pyridine derivatives has been explored, the specific potential of this compound and its close analogs in many disease areas remains largely untapped.

The structural motifs present in this compound are found in a wide range of biologically active molecules. For instance, methoxy-substituted pyridinyl propenones have shown anticancer activity, and the position of the methoxy (B1213986) group can significantly influence the mechanism of cell death. nih.gov This suggests that derivatives of this compound could be investigated as potential anticancer agents. The synthesis and biological evaluation of various substituted pyridine derivatives have revealed activities such as antithrombotic and biofilm inhibition. mdpi.com

Furthermore, the exploration of this scaffold in the context of neurological disorders could be a fruitful area of research. Given that certain pyridine derivatives can act as neurotoxins, understanding the structure-activity relationships of this compound derivatives is crucial. mdpi.com Conversely, other heterocyclic compounds have shown therapeutic potential in this area. The development of novel analogs could lead to the discovery of new therapeutic agents for a range of unexplored biological systems and disease states. The synthesis of novel analogs of bioactive molecules like 2-methoxyestradiol (B1684026) has led to compounds with superior antiproliferative activities, providing a rationale for exploring derivatives of this compound in similar contexts. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-2-methoxyisonicotinonitrile, and how can researchers validate reaction efficiency?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of isonicotinonitrile precursors. A multi-step approach includes:

Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C).

Methoxy Introduction : Nucleophilic substitution with methoxide ions (e.g., NaOMe) in polar aprotic solvents (DMF or DMSO).

- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis and mass spectrometry (MS). Compare yields across solvent systems (e.g., DMF vs. THF) to optimize efficiency .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use -NMR to identify methoxy (-OCH) protons (δ 3.8–4.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). -NMR confirms nitrile (C≡N) at ~115 ppm and iodinated carbons (C-I) at ~95 ppm.

- IR : Look for nitrile stretching (~2200 cm) and methoxy C-O bonds (~1250 cm).

- MS : High-resolution MS (HRMS) validates molecular ion [M+H] (calculated for CHINO: 278.94 g/mol). Cross-reference with PubChem or DSSTox databases .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of iodination in this compound synthesis?

- Methodological Answer : Regioselectivity is influenced by:

- Electronic Effects : Methoxy groups act as ortho/para directors, favoring iodination at the 3-position due to resonance stabilization.

- Steric Hindrance : Bulky substituents near reactive sites may alter pathways.

- Experimental Validation : Perform DFT calculations to map electron density. Compare experimental yields with computational predictions using software like Gaussian or ORCA .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for dynamic behavior).

Statistical Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outliers.

Literature Benchmarking : Compare with structurally analogous compounds (e.g., 3-Iodo-4-methoxypyridin-2-amine) in EPA DSSTox or PubChem .

Q. What protocols are recommended for evaluating the biological activity of this compound in drug discovery?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram- bacteria).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination.

- Mechanistic Studies : Employ molecular docking to assess binding affinity with target proteins (e.g., kinases) using AutoDock Vina .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Quantum Mechanics : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Reaction Simulation : Use AI tools (e.g., Template_relevance Reaxys) to predict feasible Suzuki-Miyaura or Ullmann coupling pathways. Validate with pilot-scale reactions under inert atmospheres .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

- Methodological Answer :

- Stability Testing : Store samples in amber vials at -20°C under argon. Monitor degradation via HPLC over 6–12 months.

- Additive Screening : Evaluate stabilizers (e.g., BHT antioxidants) at 0.1–1% w/w.

- Kinetic Analysis : Apply Arrhenius equations to predict shelf life under accelerated conditions (40°C/75% RH) .

Q. How does the electronic nature of substituents affect the nitrile group's reactivity in this compound?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitrile group’s electrophilicity is enhanced by adjacent iodine and methoxy groups, facilitating nucleophilic additions.

- Experimental Design : Synthesize analogs (e.g., 3-Bromo-2-methoxyisonicotinonitrile) and compare reaction rates in Knoevenagel condensations. Use Hammett plots to correlate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。